1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the formation of the urea linkage by reacting the intermediate with 4-(tert-butyl)phenyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process. Flow microreactors offer advantages such as improved reaction control, higher yields, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Scientific Research Applications
1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-(tert-butyl)phenyl)-3-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Similar structure but lacks the 6-methyl group.
1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiourea: Similar structure but contains a thiourea group instead of a urea group.
Uniqueness
1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is unique due to the presence of the 6-methyl-1H-imidazo[1,2-b]pyrazole moiety and the tert-butyl group, which confer specific chemical properties and reactivity patterns. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-13-17-23(11-12-24(17)22-14)10-9-20-18(25)21-16-7-5-15(6-8-16)19(2,3)4/h5-8,11-13H,9-10H2,1-4H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAZWYMSGGCHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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